![molecular formula C24H17NO2 B7730170 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID](/img/structure/B7730170.png)
2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the specific requirements of the end product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-methanol derivatives .
Scientific Research Applications
2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by disrupting bacterial cell walls or inhibiting essential enzymes. In medicinal chemistry, its derivatives have been designed to interact with enzyme active sites, forming strong hydrophobic interactions and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Similar in structure but lacks the carboxylic acid group.
4-Quinolinecarboxylic acid: Similar but lacks the phenyl group at the 2-position.
Quinoline-2-carboxylic acid: Similar but with the carboxylic acid group at the 2-position instead of the 4-position.
Uniqueness
2-{4-[(E)-2-PHENYL-1-ETHENYL]PHENYL}-4-QUINOLINECARBOXYLIC ACID is unique due to its combination of a quinoline ring, a phenyl group, and a carboxylic acid functional group. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-24(27)21-16-23(25-22-9-5-4-8-20(21)22)19-14-12-18(13-15-19)11-10-17-6-2-1-3-7-17/h1-16H,(H,26,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBJKUTXUUVCHY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
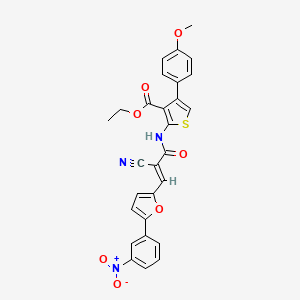
![ethyl 2-[[(E)-3-(4-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B7730101.png)
![4-{(1E)-2-cyano-3-[(4-cyanophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate](/img/structure/B7730103.png)
![4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl benzoate](/img/structure/B7730110.png)
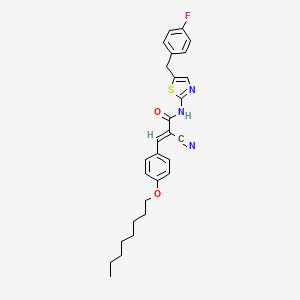
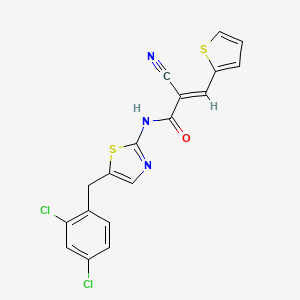
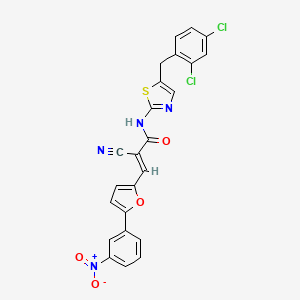
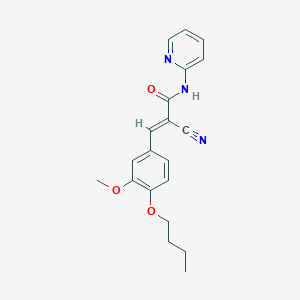
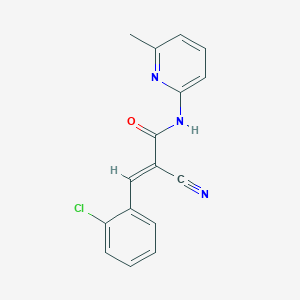
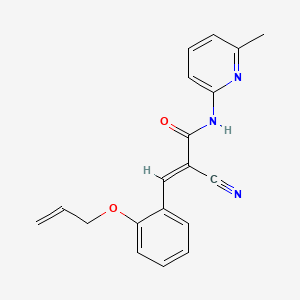
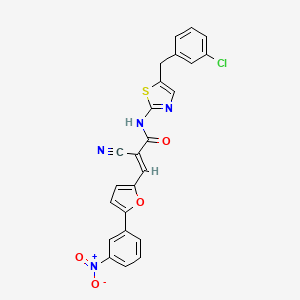
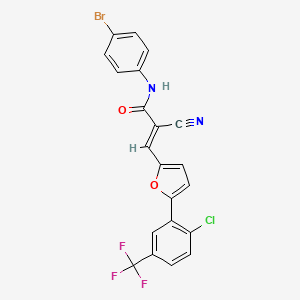
![(E)-N-[5-(4-Chloro-benzyl)-thiazol-2-yl]-2-cyano-3-(1-methyl-1H-indol-3-yl)-acrylamide](/img/structure/B7730163.png)
![(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B7730174.png)
